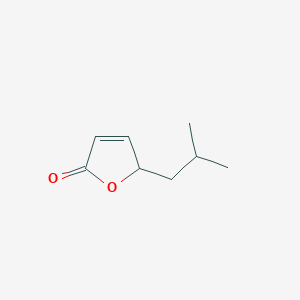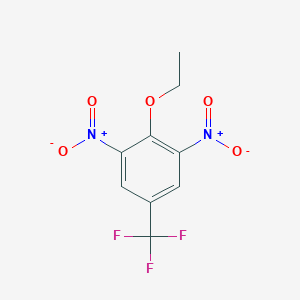
(Butanoyloxy)(tributyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Butanoyloxy)(tributyl)stannane is an organotin compound that features a butanoyloxy group attached to a tributyltin moiety. Organotin compounds are known for their applications in organic synthesis, particularly in radical reactions due to their ability to generate tin-centered radicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (Butanoyloxy)(tributyl)stannane typically involves the reaction of tributyltin hydride with butanoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Bu3SnH+CH3(CH2)2COCl→Bu3SnOCOCH2CH2CH3+HCl
Industrial Production Methods
Industrial production of organotin compounds, including this compound, often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(Butanoyloxy)(tributyl)stannane undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in radical reactions.
Substitution: It can participate in nucleophilic substitution reactions.
Dehalogenation: It is used in the dehalogenation of organic halides.
Common Reagents and Conditions
Radical Reactions: Often initiated by azobisisobutyronitrile (AIBN) or light irradiation.
Nucleophilic Substitution: Typically involves the use of strong nucleophiles such as Grignard reagents.
Dehalogenation: Commonly performed in the presence of a radical initiator.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in radical reactions, the product is often a hydrocarbon, while in nucleophilic substitution, the product is an organotin compound with a different substituent.
Applications De Recherche Scientifique
(Butanoyloxy)(tributyl)stannane has several applications in scientific research:
Organic Synthesis: Used as a reagent in radical reactions and dehalogenation processes.
Biology: Investigated for its potential effects on biological systems, although its high toxicity limits its use.
Medicine: Limited applications due to toxicity, but studied for potential use in drug delivery systems.
Industry: Used in the production of other organotin compounds and as a catalyst in certain polymerization reactions.
Mécanisme D'action
The mechanism of action of (Butanoyloxy)(tributyl)stannane involves the generation of tin-centered radicals. These radicals can participate in various reactions, such as hydrogen abstraction and addition to double bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin Hydride: A commonly used organotin hydride with similar reactivity.
Triphenyltin Hydride: Another organotin hydride with different substituents.
Dibutyltin Oxide: Used in similar applications but with different reactivity.
Uniqueness
(Butanoyloxy)(tributyl)stannane is unique due to the presence of the butanoyloxy group, which can influence its reactivity and applications. Its ability to participate in both radical and nucleophilic substitution reactions makes it a versatile reagent in organic synthesis.
Propriétés
Numéro CAS |
13722-51-5 |
|---|---|
Formule moléculaire |
C16H34O2Sn |
Poids moléculaire |
377.1 g/mol |
Nom IUPAC |
tributylstannyl butanoate |
InChI |
InChI=1S/C4H8O2.3C4H9.Sn/c1-2-3-4(5)6;3*1-3-4-2;/h2-3H2,1H3,(H,5,6);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clé InChI |
LLRBDFSXDHIVOQ-UHFFFAOYSA-M |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)OC(=O)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-5-[(4-methylphenyl)sulfonyl]-5,6-dihydro-7h-dibenzo[b,d]azepin-7-one](/img/structure/B14705363.png)



![2-{[2-(Methylsulfanyl)-6-phenylpyrimidin-4-yl]amino}benzoic acid](/img/structure/B14705382.png)


![1-Phenylbicyclo[1.1.0]butane](/img/structure/B14705402.png)




![[(1S,2R,7S,10R,11S,14S)-16-acetyloxy-10,14-dimethyl-19,21-dioxo-20-oxahexacyclo[12.10.0.02,11.05,10.015,23.018,22]tetracosa-4,15-dien-7-yl] acetate](/img/structure/B14705440.png)
